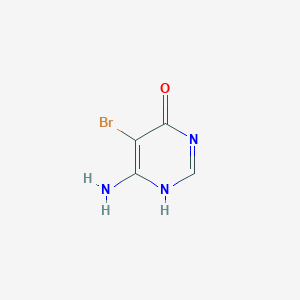
6-amino-5-bromo-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “6-amino-5-bromo-1H-pyrimidin-4-one” is known as Calcium nitrate tetrahydrate. It is an inorganic compound with the chemical formula ( \text{Ca(NO}_3\text{)}_2 \cdot 4\text{H}_2\text{O} ). This compound is widely used in various industrial and scientific applications due to its unique properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium nitrate tetrahydrate can be synthesized through the reaction of calcium carbonate or calcium hydroxide with nitric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the tetrahydrate form. The general reaction is as follows: [ \text{CaCO}_3 + 2\text{HNO}_3 \rightarrow \text{Ca(NO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, calcium nitrate tetrahydrate is produced by treating limestone with nitric acid, followed by crystallization. The process involves the following steps:
Reaction: Limestone (calcium carbonate) is reacted with nitric acid to produce calcium nitrate solution.
Crystallization: The solution is then evaporated to crystallize calcium nitrate tetrahydrate.
Purification: The crystals are purified to remove any impurities and obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium nitrate tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in various chemical reactions.
Reduction: It can be reduced to form calcium nitrite under specific conditions.
Decomposition: Upon heating, it decomposes to release nitrogen dioxide, oxygen, and calcium oxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.
Decomposition: Heating the compound to high temperatures (above 500°C) leads to its decomposition.
Major Products Formed
Oxidation: Calcium nitrate remains unchanged as it is already in its oxidized form.
Reduction: Calcium nitrite and water are formed.
Decomposition: Nitrogen dioxide, oxygen, and calcium oxide are produced.
Applications De Recherche Scientifique
Calcium nitrate tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other calcium compounds and as a reagent in various chemical reactions.
Biology: It is used in the preparation of nutrient solutions for plant growth and in hydroponics.
Medicine: It is used in the formulation of certain medications and as a calcium supplement.
Industry: It is used in the production of fertilizers, explosives, and in wastewater treatment.
Mécanisme D'action
The mechanism of action of calcium nitrate tetrahydrate involves its dissociation into calcium and nitrate ions in aqueous solutions. The calcium ions play a crucial role in various biological processes, including bone formation and muscle contraction. The nitrate ions act as a source of nitrogen for plants and are involved in the nitrogen cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium chloride: Similar to calcium nitrate, it is used as a calcium supplement and in de-icing applications.
Calcium sulfate: Used in the production of plaster and as a soil conditioner.
Calcium carbonate: Widely used as a dietary supplement and in the production of cement and lime.
Uniqueness
Calcium nitrate tetrahydrate is unique due to its high solubility in water and its ability to act as both a calcium and nitrogen source. This makes it particularly valuable in agricultural applications where both nutrients are essential for plant growth .
Propriétés
IUPAC Name |
6-amino-5-bromo-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c5-2-3(6)7-1-8-4(2)9/h1H,(H3,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDFWPAVCWGZPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C(=C(N1)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C(=C(N1)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-bromo-2-chlorophenyl)amino]-7-fluoro-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B7854499.png)
![5-[(tert-Butyloxycarbonyl)amino]thiophene-2-carboxylic acid ethyl ester](/img/structure/B7854501.png)
![6-ethyl-2-[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)amino]ethylamino]-1H-pyrimidin-4-one](/img/structure/B7854505.png)



![2-(5-p-Tolyl-1H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B7854548.png)
![2-Pyrazinecarboxamide, N-[2-(2,3-dihydro-1H-indol-1-yl)phenyl]-](/img/structure/B7854554.png)



![N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide](/img/structure/B7854584.png)
